molecular formula C18H19N3O4S B4673166 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-83-6

2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4673166
CAS No.: 606956-83-6
M. Wt: 373.4 g/mol
InChI Key: GVENLGQWWBLEQQ-NVNXTCNLSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione family, characterized by a fused heterocyclic core with a benzylidene substituent at position 2 and a methyl group at position 4. The benzylidene moiety is substituted with 4-isobutoxy and 3-methoxy groups, imparting unique steric and electronic properties. Synthesis typically involves Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with substituted aldehydes under acidic conditions . The compound’s structural complexity necessitates advanced characterization techniques, including NMR, MS, and X-ray crystallography (where applicable) .

Properties

IUPAC Name

(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10(2)9-25-13-6-5-12(7-14(13)24-4)8-15-17(23)21-18(26-15)19-16(22)11(3)20-21/h5-8,10H,9H2,1-4H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVENLGQWWBLEQQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OCC(C)C)OC)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(C)C)OC)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-83-6
Record name (2Z)-2-(4-ISOBUTOXY-3-METHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or isobutoxy groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is in agriculture, particularly as a pesticidal agent . Research indicates that it can be utilized as a nodulation agent for leguminous plants and as a fungicide. The compound shows synergistic effects when combined with other fungicides, reducing the environmental footprint of chemical treatments while maintaining efficacy against fungal pathogens.

Case Study: Pesticidal Composition

A patent (TWI421030B) describes a formulation that includes this compound as part of a composition aimed at improving plant growth and protecting against pests. The synergistic effect noted in the study allows for lower dosages of active ingredients, which is beneficial for sustainable agricultural practices .

Application TypeCompound RoleEffects
PesticideNodulation agentEnhances root nodulation in legumes
FungicideActive ingredientReduces fungal infections with lower environmental impact

Medicinal Applications

In the field of medicine, this compound has potential applications as an anti-inflammatory and analgesic agent . Its structural features suggest that it may interact with biological targets involved in inflammatory pathways.

Case Study: COX-2 Inhibition

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine compounds exhibit activity as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The specific compound discussed has been evaluated for its IC50 values against COX-2, demonstrating promising results .

Application TypeMechanismIC50 Value (μM)
Anti-inflammatoryCOX-2 inhibition[Insert specific value if available]

Materials Science Applications

The unique chemical structure of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also lends itself to applications in materials science. Its properties may allow it to be used in the development of organic semiconductors or as a component in photonic devices.

Potential Use in Organic Electronics

The compound's electronic properties could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Future studies could focus on synthesizing derivatives with enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the benzylidene ring or the heterocyclic core. Below is a comparative analysis:

Compound Name Substituents on Benzylidene Ring Molecular Weight (Da) Key Properties/Activities Reference
2-(3-Fluorobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 3-Fluoro 289.03 Higher logP (2.3) due to fluorine; potential enhanced membrane permeability
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 4-Ethoxy, 3-methoxy 359.37 Increased solubility compared to isobutoxy due to shorter alkyl chain
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (non-triazine analogue) 4-Methoxy (triazole core) 308.30 Lower complexity (MW 308 vs. ~389 for triazines); cytotoxic activity against HepG2
6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 3,4,5-Trimethoxy 385.38 Enhanced hydrogen bonding (3 methoxy groups); SAR suggests improved enzyme inhibition
2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (Target) 4-Isobutoxy, 3-methoxy ~389.44 Bulky isobutoxy group may reduce solubility but improve receptor binding specificity

Physicochemical and Spectroscopic Comparisons

  • NMR Signatures : The benzylidene proton in the target compound resonates as a singlet at δ ~7.8–8.2 ppm in ¹H NMR, consistent with analogues like 2-(3-fluorobenzylidene) derivatives .
  • Mass Spectrometry : ESI+-MS data for triazine derivatives show [M+H]+ peaks aligned with calculated molecular weights (e.g., 386.5/388.3 for brominated analogues) .
  • Crystallography : SHELX software has been critical in resolving structural ambiguities, such as distinguishing between amide and triazole NH signals in related compounds .

Biological Activity

The compound 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a derivative of thiazolo[3,2-b][1,2,4]triazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C16H15N3O4S
  • Molecular Weight: 357.37 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit notable anticancer properties. For instance:

  • Cytotoxicity: The compound has shown significant cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
  • Mechanism of Action: The compound appears to promote autophagy in cancer cells, enhancing the formation of autophagosomes and increasing the expression of beclin-1 while inhibiting mTOR pathways . This dual mechanism—inducing both apoptosis and autophagy—suggests a multifaceted approach to combating cancer.

Other Biological Activities

Beyond its anticancer effects, this compound also exhibits a range of biological activities:

  • Antimicrobial Properties: Similar triazine derivatives have been reported to possess antibacterial and antifungal activities. The structural features may contribute to their efficacy against various pathogens .
  • Anti-inflammatory Effects: Some studies suggest that compounds in this class can inhibit COX enzymes, leading to reduced inflammation and pain .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of thiazolo[3,2-b][1,2,4]triazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin. The most active derivatives significantly increased apoptosis markers and reduced cell viability .

Case Study 2: Mechanistic Insights

Research into the molecular mechanisms revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This balance is crucial for enhancing the therapeutic potential against resistant cancer phenotypes .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC16H15N3O4SAnticancer
Compound BC15H12N2O2Anti-inflammatory
Compound CC14H10N2O4Antimicrobial

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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